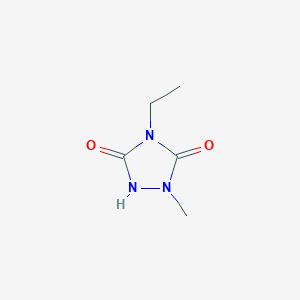![molecular formula C11H20N2O4S2 B2659593 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide CAS No. 2034525-63-6](/img/structure/B2659593.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains azabicyclo (nitrogen-containing bicyclic) and cyclopropane (a three-membered ring) moieties .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, has been determined using crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, reactions involving similar compounds have been studied. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been used to construct 8-oxabicyclo[3.2.1]octanes .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumour Properties of Sulfonamides
Sulfonamides, a class of synthetic bacteriostatic antibiotics, have been pivotal in the therapy of bacterial infections and those caused by other microorganisms since their introduction. Beyond their traditional use as antibiotics, sulfonamides have garnered attention for their potential antitumour properties. This dual functionality underscores the versatility of sulfonamides in medicinal chemistry, highlighting their significance beyond antibacterial applications. The review by Azevedo-Barbosa et al. (2020) details the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and the mechanism of action, as well as their physico-chemical and pharmacological properties associated with this class. This comprehensive analysis demonstrates the importance of sulfonamides in the development of new therapeutic agents, including those with potential antitumour properties.
Environmental Implications and Degradation
The presence and persistence of sulfonamides in the environment, especially stemming from agricultural activities, have raised concerns regarding their ecological and human health impacts. Baran et al. (2011) discuss the common types of sulfonamides used in healthcare and veterinary medicine and the problems associated with their presence in the biosphere. The review highlights the global health hazard posed by sulfonamides in the environment and calls for more effective risk reduction strategies. This insight is crucial for understanding the environmental fate of these compounds and their potential implications for human health.
Drug Delivery and Nanoformulations
Sulfonamides have been explored for their utility in the development of drug delivery systems, particularly for targeting the cardiovascular system. Geldenhuys et al. (2017) evaluate various delivery systems for small organic compounds and nanoparticles, highlighting the potential of sulfonamide formulations to overcome physiological barriers and improve therapeutic outcomes. This review underscores the emerging role of sulfonamides in enhancing the efficacy and specificity of cardiovascular therapies, marking an important area of ongoing research and development.
Antioxidant Activity Analysis
The study of antioxidants, including those containing sulfonamide motifs, is of significant interest in various scientific fields. Munteanu and Apetrei (2021) present a critical review of the most important tests used to determine antioxidant activity, discussing the applicability, advantages, and disadvantages of these methods. While this review does not focus exclusively on sulfonamides, it provides a foundation for understanding how sulfonamide compounds might be analyzed for their antioxidant capacities, contributing to the broader understanding of their potential benefits.
Zukünftige Richtungen
The synthesis and study of novel compounds like “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” could open up new avenues in various fields like medicinal chemistry, materials science, etc. The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been reviewed, providing a historical overview and future prospects .
Eigenschaften
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIYTYVSKZGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)


![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)


![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2659527.png)
![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)
![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)
